3-bromo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a nitrophenyl group attached to the hydrazone moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-BROMO-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process .
Mode of Action
It is believed that the compound interacts with its target enzyme, potentially inhibiting its function
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-bromo-N’-[(E)-(2-aminophenyl)methylidene]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides of the hydrazone moiety.
Scientific Research Applications
3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify specific analytes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIRRTQVEDLIAQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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